1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-methylcyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
Methanesulfonyl chloride: While both compounds contain the methanesulfonyl group, methanesulfonyl chloride is more reactive and commonly used as a reagent in organic synthesis.
2-Methylcyclobutanone: This compound serves as a precursor in the synthesis of this compound and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the methanesulfonyl group, providing distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H12O4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-5-3-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
SJEJSMMMKTUABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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